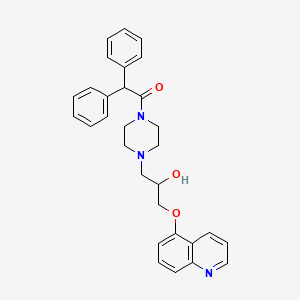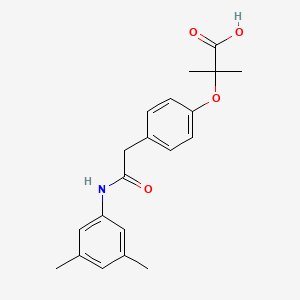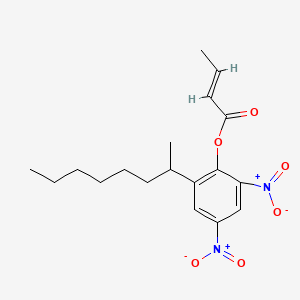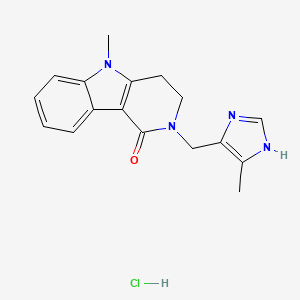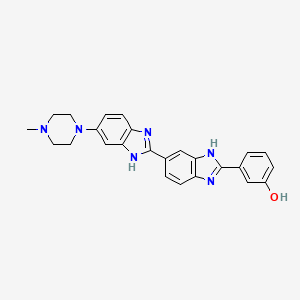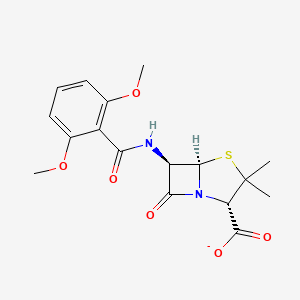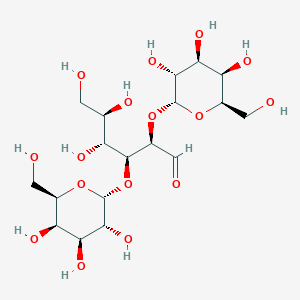
Salsolinol-1-carboxylic acid
Vue d'ensemble
Description
Salsolinol-1-carboxylic acid is an endogenous alkaloid found in the central nervous system . It has the molecular formula C11H13NO4 and a molecular weight of 223.22 g/mol .
Synthesis Analysis
Salsolinol-1-carboxylic acid can be formed in the mammalian brain by the nonenzymatic Pictet–Spengler condensation of dopamine with acetaldehyde or pyruvic acid to produce ®-salsolinol or ®-salsolinol 1-carboxylic acid . Both ®- and (S)-salsolinol can also be formed non-enzymatically by the Pictet–Spengler reaction of dopamine with acetaldehyde .
Molecular Structure Analysis
The IUPAC name of Salsolinol-1-carboxylic acid is 6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid . The InChI and Canonical SMILES are also provided in the PubChem database .
Applications De Recherche Scientifique
Salsolinol-1-carboxylic acid is an endogenous alkaloid in the central nervous system . It’s a tetrahydroisoquinoline derivative whose presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA (l-dihydroxyphenylalanine) medication .
- Summary of the Application : Salsolinol-1-carboxylic acid is involved in various physiological and pathophysiological roles, especially related to Parkinson’s disease or alcohol addiction .
- Methods of Application or Experimental Procedures : The existence of ®-salsolinol synthase has been proposed, which possibly catalyzes the reaction of dopamine with acetaldehyde or pyruvic acid to produce ®-salsolinol or ®-salsolinol 1-carboxylic acid . Both ®- and (S)-salsolinol can also be formed non-enzymatically by the Pictet–Spengler reaction of dopamine with acetaldehyde .
Salsolinol-1-carboxylic acid is an endogenous alkaloid in the central nervous system . It’s a tetrahydroisoquinoline derivative whose presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA (l-dihydroxyphenylalanine) medication .
- Summary of the Application : Salsolinol-1-carboxylic acid is involved in various physiological and pathophysiological roles, especially related to Parkinson’s disease or alcohol addiction .
- Methods of Application or Experimental Procedures : The existence of ®-salsolinol synthase has been proposed, which possibly catalyzes the reaction of dopamine with acetaldehyde or pyruvic acid to produce ®-salsolinol or ®-salsolinol 1-carboxylic acid . Both ®- and (S)-salsolinol can also be formed non-enzymatically by the Pictet–Spengler reaction of dopamine with acetaldehyde .
Salsolinol-1-carboxylic acid is an endogenous alkaloid in the central nervous system . It’s a tetrahydroisoquinoline derivative whose presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA (l-dihydroxyphenylalanine) medication .
- Summary of the Application : Salsolinol-1-carboxylic acid is involved in various physiological and pathophysiological roles, especially related to Parkinson’s disease or alcohol addiction .
- Methods of Application or Experimental Procedures : The existence of ®-salsolinol synthase has been proposed, which possibly catalyzes the reaction of dopamine with acetaldehyde or pyruvic acid to produce ®-salsolinol or ®-salsolinol 1-carboxylic acid . Both ®- and (S)-salsolinol can also be formed non-enzymatically by the Pictet–Spengler reaction of dopamine with acetaldehyde .
Orientations Futures
Propriétés
IUPAC Name |
6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGLVMDBZZZXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150915 | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salsolinol-1-carboxylic acid | |
CAS RN |
57256-34-5 | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57256-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carboxysalsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57256-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



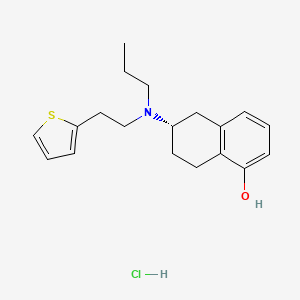
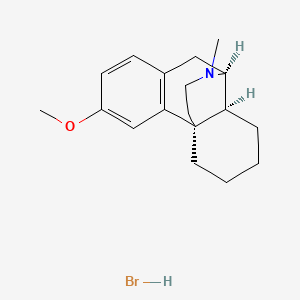
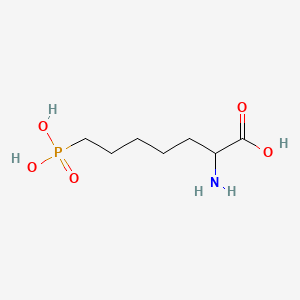
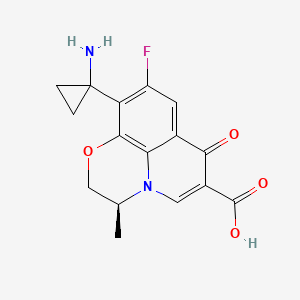
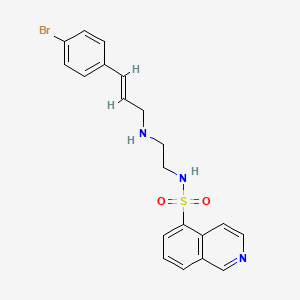
![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)
